2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-
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Overview
Description
2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]- is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a benzofuran core and a piperazine moiety, contributes to its wide range of chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a halogenated benzofuran derivative reacts with a piperazine derivative.
Attachment of the 3-Methylphenyl Group: The final step involves the attachment of the 3-methylphenyl group to the piperazine moiety through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors, influencing neurotransmitter levels and affecting mood and behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzofurancarboxamide, N-[4-[4-(phenylmethyl)-1-piperazinyl]butyl]
- 2-Benzofurancarboxamide, N-[4-[4-(4-methylphenyl)-1-piperazinyl]butyl]
- 2-Benzofurancarboxamide, N-[4-[4-(2-methylphenyl)-1-piperazinyl]butyl]
Uniqueness
2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]- is unique due to the presence of the 3-methylphenyl group, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
Properties
Molecular Formula |
C24H29N3O2 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[4-[4-(3-methylphenyl)piperazin-1-yl]butyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H29N3O2/c1-19-7-6-9-21(17-19)27-15-13-26(14-16-27)12-5-4-11-25-24(28)23-18-20-8-2-3-10-22(20)29-23/h2-3,6-10,17-18H,4-5,11-16H2,1H3,(H,25,28) |
InChI Key |
DIJKUIXRAWOVGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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